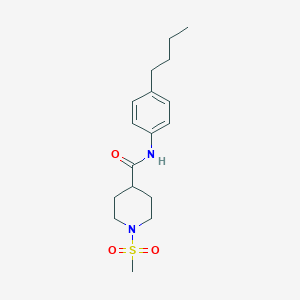![molecular formula C16H17NO2S B427076 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B427076.png)
2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide is an anilide.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Crystal Structure and Optical Properties: Research by Wannalerse et al. (2022) explored the crystal structure and optical properties of similar orcinolic derivatives. They found that different structural configurations of these compounds affect their optical properties, particularly in response to the addition of OH− ions, which shift absorption bands to longer wavelengths (Wannalerse et al., 2022).
Application in Drug Synthesis
- Intermediate in Antimalarial Drugs: Magadum and Yadav (2018) reported the use of N-(2-Hydroxyphenyl)acetamide, a compound structurally related to 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide, as an intermediate in the synthesis of antimalarial drugs. They focused on the chemoselective acetylation of 2-aminophenol to achieve this intermediate (Magadum & Yadav, 2018).
Flavouring Substance Evaluation
- Flavouring Group Evaluation: Younes et al. (2018) conducted a scientific opinion on a similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, as part of Flavouring Group Evaluation 411 (FGE.411). They evaluated its safety as a flavouring substance, finding no safety concerns at the estimated levels of dietary exposure (Younes et al., 2018).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Fuloria et al. (2009) studied the synthesis and antimicrobial evaluation of novel compounds structurally similar to 2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide. These compounds showed potential antibacterial and antifungal activities (Fuloria et al., 2009).
Photocatalytic Degradation Studies
- Degradation of Paracetamol: A study by Jallouli et al. (2017) on the photocatalytic degradation of paracetamol, a compound related to N-(4-hydroxyphenyl)acetamide, provides insights into the potential environmental impact and degradation pathways of similar compounds (Jallouli et al., 2017).
Anticancer and Anti-Inflammatory Applications
- Anticancer and Anti-Inflammatory Activities: Rani et al. (2014) synthesized derivatives of 2-(substituted phenoxy)acetamide, showing potential anticancer, anti-inflammatory, and analgesic activities. This suggests possible medicinal applications for compounds with similar structures (Rani et al., 2014).
Propriétés
Nom du produit |
2-(2-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)19-11-16(18)17-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
OBYDVAPFPGBXFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2SC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2SC |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B426994.png)
![2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B426998.png)

![N-cyclohexyl-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide](/img/structure/B427001.png)
![1-(4-methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B427003.png)
![N-(2-ethyl-6-methylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B427004.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B427005.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B427008.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B427009.png)
![N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B427010.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B427011.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B427012.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B427015.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427016.png)